ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 2-[(bicyclo[221]hept-2-ylcarbonyl)amino]benzoate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate typically involves the reaction of ethyl benzoate with bicyclo[2.2.1]hept-2-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The ester and amide functionalities can also participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene-5-carboxylate: Shares the bicyclic structure but differs in functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another bicyclic compound with different reactivity due to the presence of a carboxylic acid group.
Uniqueness
Ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate is unique due to the combination of its bicyclic structure with ester and amide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(bicyclo[2.2.1]heptane-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)13-5-3-4-6-15(13)18-16(19)14-10-11-7-8-12(14)9-11/h3-6,11-12,14H,2,7-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNJNMHBFKTCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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